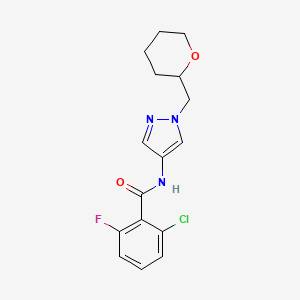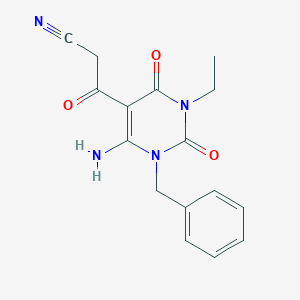
5-Bromo-4,6-dimethyl-2-(4-methylpiperazino)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4,6-dimethyl-2-(4-methylpiperazino)nicotinonitrile is a chemical compound with the molecular formula C13H17BrN4 . It contains a total of 35 atoms; 17 Hydrogen atoms, 13 Carbon atoms, 4 Nitrogen atoms, and 1 Bromine atom .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C13H17BrN4. It includes a bromine atom, a piperazine ring, and a nitrile group .Applications De Recherche Scientifique
Synthesis and Antiprotozoal Activity
Research has highlighted the synthesis and evaluation of compounds structurally related to 5-Bromo-4,6-dimethyl-2-(4-methylpiperazino)nicotinonitrile for their antiprotozoal activities. Compounds have been synthesized and evaluated in vitro for activity against Trypanosoma b.rhodesiense and Plasmodium falciparum, showing potent IC(50) values in the nanomolar range. Some of these compounds have also demonstrated curative effects in an in vivo mouse model for trypanosomiasis at very low oral dosages (Ismail et al., 2003).
Herbicide Resistance and Environmental Impact
Another aspect of research involves the application of genes encoding specific nitrilases to confer resistance to certain herbicides in transgenic plants. For instance, a gene from a soil bacterium was used to convert bromoxynil (a herbicide) to its less harmful metabolite, demonstrating a successful strategy for achieving herbicide resistance in plants (Stalker et al., 1988). Moreover, studies on the mobility and biotransformation of bromoxynil under various environmental conditions have provided insights into its environmental impact and degradation pathways, highlighting the role of microbial communities in the degradation process (Knight et al., 2003).
Synthesis of Complex Molecules
The chemical versatility of compounds related to 5-Bromo-4,6-dimethyl-2-(4-methylpiperazino)nicotinonitrile has been explored in the synthesis of various complex molecules, including potential antimycobacterial agents through palladium-catalyzed C-C Suzuki coupling and the development of novel heterocycles with potential biological activities. These studies not only expand the chemical toolkit available for synthesizing novel compounds but also underscore the potential for discovering new therapeutic agents (Patel et al., 2014).
Analytical and Characterization Studies
Research has also focused on the fundamental analytical and characterization aspects of such compounds, including their synthesis pathways, structural elucidation using techniques like FT-IR and NMR, and studies on their physical and chemical properties. Such foundational work is crucial for the further application of these compounds in various scientific and industrial contexts (Chen Qi-fan, 2010).
Propriétés
IUPAC Name |
5-bromo-4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN4/c1-9-11(8-15)13(16-10(2)12(9)14)18-6-4-17(3)5-7-18/h4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNRAFKJLBBHBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Br)C)N2CCN(CC2)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4,6-dimethyl-2-(4-methylpiperazino)nicotinonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-bromobenzyl)-2-(3,5-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2711294.png)

![3-[(4-bromobenzyl)sulfonyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole](/img/structure/B2711298.png)
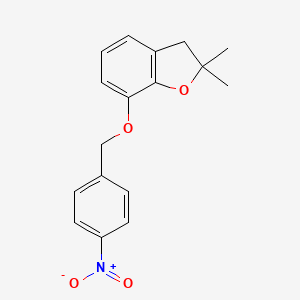
![ethyl 4-{[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2711300.png)
![1-Methyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine](/img/structure/B2711301.png)
![N-Hydroxy-4'-methyl-[1,1'-biphenyl]-4-carboximidamide](/img/structure/B2711305.png)
![2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-ethylamino]-N-ethylacetamide](/img/structure/B2711306.png)
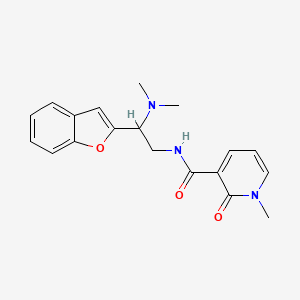
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2711308.png)
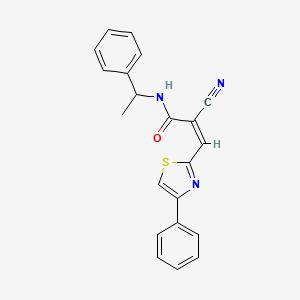
![6-(3-Chloro-4-methylphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2711314.png)
